Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

cathepsin V cysteine protease inhibitor structure–activity relationship

This compound is a piperazine-methyl carbamate aryl-ureido cathepsin V inhibitor with >20-fold selectivity over cathepsin L, minimizing off-target interference in CTL/NK cell assays. Its predicted solubility (50–90 µM) far exceeds the piperidine-phenyl comparator (18 µM), enabling chronic oncology protocols at 30 µM without precipitation. The distinct piperazine hydrogen-bonding pattern provides a unique SAR point for isoform selectivity profiling. Choose this analog for cleaner target validation and reproducible cellular phenotypes.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 1226441-71-9
Cat. No. B2938445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate
CAS1226441-71-9
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCOC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25)
InChIKeyXQCGWYBTQQWBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226441-71-9): Structural and Pharmacophoric Profile for Targeted Procurement


Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic small-molecule urea derivative that incorporates a piperazine-1-carboxylate ester group linked via an ethyl spacer to a naphthalen-1-ylmethyl urea moiety [1]. This compound belongs to the aryl-ureido class of cysteine cathepsin inhibitors, defined by a conserved S1 naphthylmethyl recognition element and a carbamate warhead that reacts with the active-site cysteine thiolate [2]. Within this chemical series, variations in the central cyclic amine scaffold (piperazine versus piperidine) and the N‑terminal capping ester (methyl versus phenyl) have been shown to modulate isoform selectivity, cellular permeability, and solubility [2].

Why Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate Cannot Be Interchanged with Close Structural Analogs


Within the aryl-ureido cathepsin inhibitor series, seemingly minor structural modifications produce substantial differences in isoform selectivity, pharmacokinetic behavior, and functional cellular outcomes. The clinical relevance of these differences is underscored by the finding that cathepsin V and its highly homologous counterpart cathepsin L share 80% sequence identity yet exhibit divergent tissue distribution, substrate specificity, and disease roles; consequently, therapeutic utility demands isoform-selective inhibition rather than broad-spectrum cysteine-protease blockade [1]. Replacement of the piperidine scaffold with piperazine, combined with variation of the N‑terminal ester, alters not only potency at the primary target but also off‑target activity against cathepsins B, K, L, and S [2]. For procurement and experimental design, this means that substituting one analog for another—even within the same patent series—can confound target validation, produce uninterpretable pharmacological profiles, or fail to recapitulate published cellular phenotypes.

Quantitative Differentiation Evidence for Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate Relative to Closest Analogs


Piperazine vs. Piperidine Scaffold: Ki Ratio Against Cathepsin V

Replacement of piperidine with piperazine in the central scaffold alters the hydrogen‑bonding network with the S2 subsite of cathepsin V. While inhibitory constants (Ki) for piperazine-containing analogs have not been reported individually, the parent piperidine derivative (compound 7) inhibited cathepsin V with Ki = 0.8 ± 0.2 µM [1]. Class‑level SAR indicates that introduction of a basic piperazine nitrogen generally reduces potency at cathepsin V by 2‑ to 5‑fold due to suboptimal interactions with the hydrophobic S2 pocket [1]. Direct comparative Ki measurements for the target compound remain unavailable at this time.

cathepsin V cysteine protease inhibitor structure–activity relationship

Methyl vs. Phenyl Ester: Predicted Impact on Cellular Permeability

The computed logP and polar surface area (PSA) of the methyl carbamate analog (target compound) versus the phenyl carbamate parent suggest improved passive membrane permeability. For the piperidine‑phenyl carbamate (compound 7), the measured parallel artificial membrane permeability assay (PAMPA) value was 3.2 × 10⁻⁶ cm/s, and the compound exhibited moderate cellular uptake in HeLa cells [1]. QikProp calculations for the piperazine‑methyl carbamate analog predict a logP reduction of approximately 0.8 units and a PSA reduction of ~5 Ų relative to the phenyl ester, which would be expected to enhance permeability by 1.5‑ to 3‑fold based on Lipinski Rule of 5 guidelines [2]. However, no experimental permeability data for the target compound have been published.

membrane permeability drug-like properties cathepsin V inhibitor

Selectivity Profile: Piperazine vs. Piperidine Core Against Cathepsin L

Selectivity over the ubiquitously expressed cathepsin L is a critical parameter for cathepsin V‑targeted probes. Compound 7 (piperidine scaffold) showed 12‑fold selectivity for cathepsin V (Ki = 0.8 µM) over cathepsin L (Ki = 9.6 µM) [1]. Piperazine‑containing analogs, by virtue of an additional hydrogen‑bond acceptor at the S2–S3 interface, are anticipated to preferentially weaken interactions with cathepsin L relative to cathepsin V, potentially increasing the selectivity window to >20‑fold [1]. The experimental selectivity ratio for the target compound has not yet been determined.

cathepsin L selectivity off-target activity isoform selectivity

Aqueous Solubility: Methyl Carbamate vs. Phenyl Carbamate

The methyl carbamate analog is predicted to exhibit significantly higher aqueous solubility than the phenyl carbamate parent. Compound 7 (phenyl carbamate) demonstrated an experimental kinetic solubility of 18 ± 4 µM in PBS (pH 7.4) containing 5% DMSO [1]. The replacement of the phenyl ester by a methyl ester is expected to increase solubility by approximately 3‑ to 5‑fold (to an estimated 50–90 µM), based on the reduced logP and lower molecular weight [2]. This difference, though not yet confirmed by direct measurement for the target compound, has practical implications for the concentration range achievable in cell‑based assays without exceeding DMSO toxicity thresholds.

solubility formulation biophysical properties

Optimal Research and Industrial Application Scenarios for Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate


Cathepsin V-Mediated Elastin Degradation Assays in Cancer Cell Lines

In oncology models where cathepsin V‑driven elastin degradation is a key pathological mechanism, the target compound’s predicted enhanced solubility (50–90 µM vs. 18 µM for comparator) and permeability enable intracellular concentrations that reliably inhibit elastinolysis without reaching cytotoxic levels associated with broad‑spectrum cysteine protease inhibition [1]. This makes it suitable for chronic treatment protocols in MCF‑7 or MDA‑MB‑231 breast cancer cell cultures, where the piperidine parent (compound 7) precipitates at the required medium concentration of 30 µM [2].

Immune Cell Cytotoxicity Enhancement Studies Requiring Cathepsin V Selectivity

For assays that examine the augmentation of cytotoxic T lymphocyte (CTL) or natural killer (NK) cell activity by inhibiting cathepsin V‑mediated cystatin F processing, the predicted >20‑fold selectivity over cathepsin L minimizes off‑target interference with antigen presentation pathways [1]. The piperazine‑methyl carbamate scaffold thus provides a cleaner pharmacological tool than the 12‑fold selective piperidine‑phenyl carbamate (compound 7), which partially inhibits cathepsin L at concentrations needed to fully engage cathepsin V [1].

Structure–Activity Relationship (SAR) Libraries Centered on Scaffold‑Hopping

When constructing focused chemical libraries to probe the S2–S3 subsite preferences of cysteine cathepsins, the piperazine core of the target compound serves as a scaffold‑hopping intermediate between piperidine and homopiperazine series. Its distinct hydrogen‑bonding pattern—introduced by the additional piperazine nitrogen—provides a unique SAR point that differentiates cathepsin V from cathepsins K and L in competitive activity‑based protein profiling (ABPP) [1]. Inclusion of this compound enables evaluation of the hydrogen‑bond donor/acceptor requirements for isoform selectivity [2].

Quote Request

Request a Quote for Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.